3-Amino-2-(aminomethyl)quinazolin-4(3H)-one
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Description
3-Amino-2-(aminomethyl)quinazolin-4(3H)-one is a quinazoline derivative . It is synthesized from anthranilic acid via the 2-methyl benzoxazin-4-one .
Synthesis Analysis
The compound is synthesized by condensation of 2-Methyl-3,1-benzoxazin-4-one with hydrazine hydrate . An efficient approach to quinazolin-4 (3 H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of 3-Amino-2-(aminomethyl)quinazolin-4(3H)-one is represented by the empirical formula C9H9N3O . It has a molecular weight of 175.19 .Chemical Reactions Analysis
This compound undergoes condensation with various substituted aldehydes to afford Schiff′s bases . It also undergoes condensation reaction with hydrazine hydrate .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 149-152 °C (lit.) .Scientific Research Applications
Antibacterial Activity
Quinazolin-4(3H)-one derivatives have been investigated for their antibacterial potential. In a study, 3-amino (substituted) -2-phenyl quinazolin-4-ones exhibited efficacy against bacterial strains such as S1+, S2+, S8+, E6-, V6-, and SG7- using an agar serial dilution method. This research highlights their potential as antibacterial agents .
properties
IUPAC Name |
3-amino-2-(aminomethyl)quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-5-8-12-7-4-2-1-3-6(7)9(14)13(8)11/h1-4H,5,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBORKCXMCTJKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(aminomethyl)quinazolin-4(3H)-one |
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